2-(4-bromophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
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Properties
IUPAC Name |
2-(4-bromophenyl)-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4/c1-27-12-4-11-24-19(13-7-9-14(22)10-8-13)23-20-17(21(24)26)18(25)15-5-2-3-6-16(15)28-20/h2-3,5-10H,4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRLPULEEXUBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-bromophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, with the molecular formula C21H17BrN2O4 and CAS number 896844-74-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of chromeno-pyrimidine derivatives, which have been explored for various pharmacological properties including anti-cancer, anti-inflammatory, and enzyme inhibitory activities.
Chemical Structure
The structural formula of the compound can be represented as follows:
Biological Activity Overview
Research indicates that chromeno-pyrimidine derivatives exhibit a range of biological activities. The specific biological activities associated with this compound include:
- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes involved in inflammatory processes and cancer progression.
Enzyme Inhibition Studies
Inhibition studies are critical for understanding the therapeutic potential of this compound. The following table summarizes the enzyme inhibition activities observed:
| Enzyme | IC50 (µM) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | 19.2 | |
| Butyrylcholinesterase (BChE) | 13.2 | |
| Cyclooxygenase-2 (COX-2) | Moderate | |
| Lipoxygenase-15 (LOX-15) | Moderate |
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against breast cancer MCF-7 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and target enzymes such as AChE and COX-2. These studies help elucidate the molecular basis for its enzyme inhibition capabilities.
- Structure-Activity Relationship (SAR) : Variations in substituents on the chromeno-pyrimidine scaffold have been correlated with changes in biological activity. For instance, the presence of halogen atoms enhances enzyme inhibition potency compared to non-halogenated analogs.
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